N-Methyl-N'-octan-3-ylideneformohydrazide
Description
N-Methyl-N’-octan-3-ylideneformohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Properties
CAS No. |
61748-19-4 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-methyl-N-(octan-3-ylideneamino)formamide |
InChI |
InChI=1S/C10H20N2O/c1-4-6-7-8-10(5-2)11-12(3)9-13/h9H,4-8H2,1-3H3 |
InChI Key |
MTHLICGSNWGAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NN(C)C=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-octan-3-ylideneformohydrazide typically involves the reaction of N-methylhydrazine with octan-3-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-octan-3-ylideneformohydrazide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-octan-3-ylideneformohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The hydrazide group can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms of the original compound.
Scientific Research Applications
N-Methyl-N’-octan-3-ylideneformohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-octan-3-ylideneformohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylhydrazine: A precursor in the synthesis of N-Methyl-N’-octan-3-ylideneformohydrazide.
Octan-3-one: Another precursor used in the synthesis process.
Other Hydrazides: Compounds with similar functional groups but different alkyl or aryl substituents.
Uniqueness
N-Methyl-N’-octan-3-ylideneformohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
